p-(2-Aminoethoxy)phenol hydrochloride
Overview
Description
p-(2-Aminoethoxy)phenol hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethoxy group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Aminoethoxy)phenol hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with an aminoethoxy group. The reaction conditions often require a strong base to facilitate the substitution reaction. For example, the reaction of p-chlorophenol with 2-aminoethanol in the presence of a base like sodium hydroxide can yield p-(2-Aminoethoxy)phenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(2-Aminoethoxy)phenol hydrochloride can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aminoethoxy group directs the substitution to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: p-(2-Aminoethoxy)phenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying the mechanisms of nucleophilic aromatic substitution reactions.
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in enzymatic assays.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-(2-Aminoethoxy)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
p-Aminophenol: Similar structure but lacks the ethoxy group.
2-Aminoethoxyphenol: Similar but with the aminoethoxy group in a different position.
Hydroquinone: Lacks the aminoethoxy group but shares the phenolic structure.
Uniqueness: p-(2-Aminoethoxy)phenol hydrochloride is unique due to the presence of both an aminoethoxy group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
p-(2-Aminoethoxy)phenol hydrochloride, also known as 2-(4-hydroxyphenyl)ethylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by an amino group and a hydroxyl group attached to a phenolic ring, which contributes to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effective inhibition rates:
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Saccharomyces cerevisiae | 14 |
The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines:
- MCF-7 (breast cancer) : The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent cytotoxic effects.
- PC-3 (prostate cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.
A detailed study showed that the compound triggers apoptosis through the intrinsic pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction between this compound and various biological targets. The compound is believed to interact with estrogen receptors and other protein targets involved in cell signaling pathways related to cancer progression .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was administered to cultures of common pathogens. Results indicated a dose-dependent response in bacterial inhibition, supporting its potential as a therapeutic agent against infections .
Study 2: Cancer Cell Line Analysis
A series of experiments conducted on MCF-7 and PC-3 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, linking the compound's activity to its structural properties .
Properties
IUPAC Name |
4-(2-aminoethoxy)phenol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4,10H,5-6,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARULEAIJJGDJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622998 | |
Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-50-9 | |
Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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